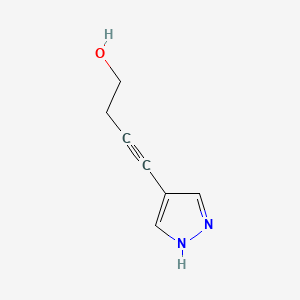

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is an organic compound with the molecular formula C₇H₈N₂O It is characterized by the presence of a pyrazole ring, a butynyl chain, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol typically involves the reaction of 4-pyrazolecarboxaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

Oxidation: Formation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-one.

Reduction: Formation of 4-(1H-Pyrazol-4-yl)but-3-en-1-ol or 4-(1H-Pyrazol-4-yl)butan-1-ol.

Substitution: Formation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-chloride or 4-(1H-Pyrazol-4-yl)but-3-yn-1-bromide.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

The pyrazole moiety, including 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, has been extensively studied for its pharmacological properties. Pyrazole derivatives are known to exhibit a range of biological activities, making them valuable in drug development.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure can inhibit various cancer cell lines. For instance, derivatives have been shown to selectively target and inhibit casein kinase 1δ/ε, which is implicated in several cancers. A study highlighted the efficacy of N-(1H-pyrazol-3-yl)quinazolin-4-amines, where certain derivatives demonstrated selective cytotoxicity against pancreatic ductal adenocarcinoma (PANC-1) cells .

Anti-inflammatory Properties

This compound and its derivatives have exhibited significant anti-inflammatory effects. For example, a series of pyrazole derivatives were evaluated for their anti-inflammatory activity and showed promising results comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Antimicrobial Activity

Pyrazole compounds have also been reported to possess antimicrobial properties. Studies have demonstrated that certain pyrazole derivatives can act as effective antibacterial and antifungal agents .

Agricultural Applications

The potential of this compound extends into agricultural chemistry, particularly as a pesticide or herbicide.

Insecticidal Activity

Recent research has shown that newly synthesized pyrazole compounds exhibit remarkable insecticidal activity against pests such as Plodia interpunctella (Indian meal moth) and Nilaparvata lugens (brown planthopper). These compounds were found to outperform standard insecticides like thiamethoxam in efficacy .

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material science.

Synthesis of Functionalized Materials

The compound serves as a precursor for synthesizing various functionalized materials through carbon-carbon bond formation reactions. These materials can find applications in organic electronics and photonic devices due to their unique electronic properties .

Data Table: Summary of Applications

Case Study 1: Anticancer Research

A study focused on the synthesis and evaluation of N-(1H-pyrazol-3-yl)quinazolin-4-amines showed that compounds 3c and 3d inhibited CK1δ/ε effectively while demonstrating selective cytotoxicity against cancer cells, indicating their potential as lead molecules for cancer therapy.

Case Study 2: Agricultural Efficacy

Insecticidal assessments revealed that newly synthesized pyrazole derivatives exhibited higher efficacy than traditional insecticides, suggesting their potential role as eco-friendly alternatives in pest management strategies.

Wirkmechanismus

The mechanism of action of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Butyn-1-ol: Similar in structure but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity[][6].

4-(1H-Pyrazol-4-yl)butan-1-ol: Similar but with a saturated butyl chain instead of an alkyne, affecting its chemical properties and reactivity[][7].

Uniqueness

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is unique due to the presence of both a pyrazole ring and an alkyne group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Biologische Aktivität

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O, featuring a pyrazole ring and a propargylic alcohol functional group. The unique structural characteristics allow for various chemical reactivities and interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with active sites of enzymes, modulating their activity. The hydroxyl group enhances binding affinity through additional hydrogen bonding.

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antibacterial and antifungal activities. In particular, this compound has been studied for its potential to inhibit the growth of various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 0.39 mg/mL |

| Klebsiella pneumoniae | 0.39 mg/mL |

These results suggest that the compound may serve as a lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Studies have indicated that derivatives of pyrazole exhibit significant inhibition of COX enzymes, which are crucial in the inflammatory process.

| Compound | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 60.56 | >8 |

| Standard (Diclofenac Sodium) | 54.65 | N/A |

This data highlights its potential as an anti-inflammatory agent with favorable safety profiles .

Anticancer Activity

Emerging studies have investigated the anticancer properties of pyrazole derivatives, including this compound. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific signaling pathways involved in cell proliferation.

Study on Antimicrobial Efficacy

A study conducted by Bhattacharjee et al. assessed the efficacy of various pyrazolone compounds against Bacillus cereus and Klebsiella pneumoniae. The findings indicated that modifications to the pyrazole structure could enhance antimicrobial activity, establishing a structure–activity relationship (SAR) that guides future synthesis .

Anti-inflammatory Evaluation

In a preclinical study evaluating the anti-inflammatory effects of several pyrazole derivatives, including this compound, researchers employed carrageenan-induced paw edema models in rats. The results demonstrated significant reductions in edema, supporting the compound's potential as an effective anti-inflammatory agent .

Eigenschaften

IUPAC Name |

4-(1H-pyrazol-4-yl)but-3-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-2-1-3-7-5-8-9-6-7/h5-6,10H,2,4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVFLSLDOYRTPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C#CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.